2,4,6-Trinitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

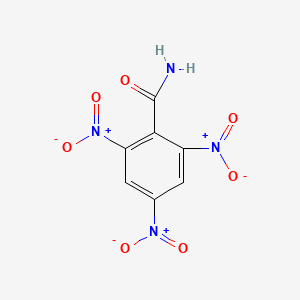

2,4,6-Trinitrobenzamide is a chemical compound with the molecular formula C7H4N4O7 . It is a derivative of trinitrobenzene .

Synthesis Analysis

The synthesis of 2,4,6-Trinitrobenzamide and its derivatives has been a subject of research. For instance, a study on the synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents has been conducted . Another study discusses the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis

The crystal and molecular structures of 2,4,6-Trinitrobenzamide have been determined . The structure analysis shows that the intermolecular H⋯O interactions make important contributions in stabilizing the crystal, while other intermolecular H⋯N and H⋯C interactions, O⋯O, N⋯O, C⋯O, and C⋯N close contacts also make contributions .Scientific Research Applications

Synthesis and Chemical Applications

2,4,6-Trinitrobenzamide serves as a precursor in the synthesis of complex organic compounds. Gakh et al. (2006) described the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes, S-oxides, and S,S-dioxides from 2,4,6-trinitrobenzamide through nucleophilic substitution and Thorpe-Ziegler cyclization. Similarly, Gerasyuto et al. (2001) developed methods to transform 2,4,6-trinitrobenzamides into 2,3-dihydrobenzothiazol-1,1-dioxide, 2,3-dihydro-1,4-benzothiazin-3-one, and their nitroderivatives through selective nucleophilic substitution and cyclization processes. The regioselectivity of 2,4,6-trinitrobenzamide under the influence of various nucleophiles was also explored, indicating its potential in organic synthesis (Shkinyova et al., 2000) (Gakh et al., 2006) (Gerasyuto et al., 2001) (Shkinyova et al., 2000).

Crystal and Molecular Structure Analysis

2,4,6-Trinitrobenzamide has been the subject of crystal and molecular structure analysis to understand its properties better. The study by Rheingold et al. (1989) revealed the crystal and molecular structures of 2,4,6-trinitrobenzamide among other derivatives, providing insights into its molecular geometry and interactions (Rheingold et al., 1989).

Nucleophilic Substitution Reactions

The reactivity of 2,4,6-trinitrobenzamide with nucleophiles has been a significant area of research. Studies have explored its reactions with S-, O-, and N-nucleophiles, demonstrating its potential in organic synthesis and the development of new compounds. The regioselectivity and conditions of these reactions have been extensively studied, contributing to a deeper understanding of its chemical behavior and applications in synthetic chemistry (Zlotin et al., 2000) (Zlotin et al., 2000).

Future Directions

properties

IUPAC Name |

2,4,6-trinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H,(H2,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEUNEYDKZLGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trinitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)

![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)